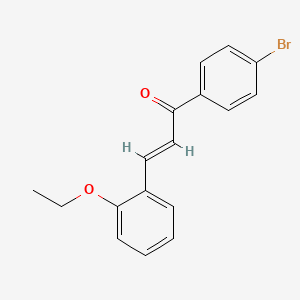![molecular formula C23H15N3O5 B3907169 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B3907169.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one
Descripción general
Descripción
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure substituted with a benzodioxole and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrophenyl group, potentially converting it to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various fields .
Propiedades
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5/c27-23-18-6-1-2-7-19(18)24-22(25(23)16-4-3-5-17(13-16)26(28)29)11-9-15-8-10-20-21(12-15)31-14-30-20/h1-13H,14H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFUFYBSXDUVDN-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3907088.png)
![N-[4-(1-piperidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B3907092.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(ethylthio)-1H-benzimidazole](/img/structure/B3907097.png)
![4-(2-methylpropoxy)-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B3907101.png)
![4-bromo-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3907103.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,5-dimethoxybenzamide](/img/structure/B3907104.png)
![7-chloro-2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]quinoxaline](/img/structure/B3907113.png)
amino]butan-1-ol](/img/structure/B3907115.png)

![methyl 4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoate](/img/structure/B3907120.png)
![3-Benzyl-2-[(1E)-2-(1-methyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3907136.png)
![4-{4-OXO-2-[(1Z)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID](/img/structure/B3907159.png)
![2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3907167.png)
![2-[(1E)-2-(2H-1,3-Benzodioxol-5-YL)ethenyl]-3-(3-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3907173.png)
